REACTION_CXSMILES
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[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:17].[Br:18]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH2:17][Br:18]
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Name
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13
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Quantity
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105 g
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Type
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reactant
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Smiles
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C1=C(C=CC2=CC=CC=C12)C1=C(C=CC=C1)C
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Name
|
|
Quantity
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90 g
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Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
2000 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
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3 g
|
Type
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reactant
|
Smiles
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N(=NC(C#N)(C)C)C(C#N)(C)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 hours
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Duration
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4 h
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Type
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FILTRATION
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Details
|
The precipitated succinimide was filtered off
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Type
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CUSTOM
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Details
|
the solvent was removed under reduced pressure
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Type
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FILTRATION
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Details
|
the residue was purified by filtration through 1000 g of silica gel (hexane/methylene chloride 9:1)
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Name
|
|
Type
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C1=C(CBr)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |